![molecular formula C18H20ClN3O2 B2842637 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one CAS No. 2319720-26-6](/img/structure/B2842637.png)
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one
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Description
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques
Studies have detailed synthesis methods for complex bicyclic and azabicyclo compounds, highlighting techniques like condensation reactions and crystal structure analysis via NMR and X-ray diffraction. These methodologies could be applicable for synthesizing and analyzing the target compound (Wu et al., 2015; Kakanejadifard et al., 2004).
Crystal Structure Analysis
Detailed crystal structure analysis provides insights into the molecular configuration, intermolecular interactions, and stabilization mechanisms in bicyclic compounds, which are crucial for understanding the chemical and physical properties of such molecules (Lynch et al., 1994; Fernández et al., 1997).
Potential Applications
Catalysis
Research on diazabicyclo octanium compounds as catalysts for synthesizing imidazoles suggests potential catalytic applications for structurally similar compounds. This involves environmentally friendly procedures and highlights the efficiency of certain bicyclic compounds in organic synthesis (Fekri & Nateghi, 2021).
Antibacterial Agents
Studies on cationic polymers and small molecule compounds with imidazolium, quaternary ammonium, and diazabicyclooctane moieties reveal significant antibacterial activities. These findings suggest that compounds with similar functional groups could have applications in developing new antibacterial agents (Guo et al., 2018).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-13-1-5-17(6-2-13)24-11-18(23)22-14-3-4-15(22)10-16(9-14)21-8-7-20-12-21/h1-2,5-8,12,14-16H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFXGBZSPRXCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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